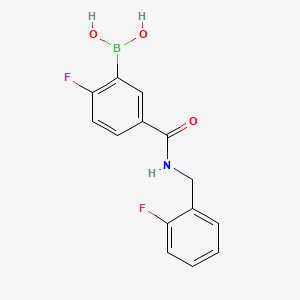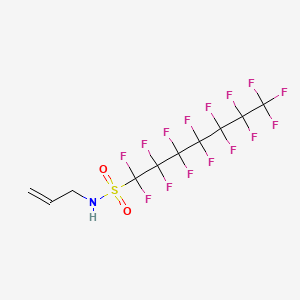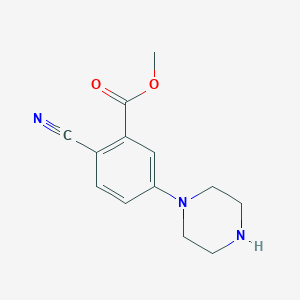![molecular formula C18H25NO4 B12843168 (5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)
(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid is a chiral compound that belongs to the class of pipecolinic acids It is characterized by the presence of a benzyl group at the 5th position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid typically begins with L-glutamic acid as the starting material. The process involves several key steps:
Esterification: L-glutamic acid is subjected to esterification in the presence of an acidic reagent to form an ester intermediate.
Halogenation and Protection: The ester intermediate is then reacted with a 2-haloacetate and an N-protecting agent (such as Boc) under basic conditions to form a protected intermediate.
Intramolecular Condensation: The protected intermediate undergoes intramolecular condensation in the presence of a strong base to form a piperidine ring structure.
Industrial Production Methods: Industrial production methods for (5R)-5-Benzyl-1-Boc-L-pipecolinic acid often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve continuous flow processes, automated reaction setups, and stringent quality control measures to ensure high yield and purity.
Types of Reactions:
Oxidation: (5R)-5-Benzyl-1-Boc-L-pipecolinic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the benzyl group or the Boc group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5R)-5-Benzyl-1-Boc-L-pipecolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for other valuable compounds
Wirkmechanismus
The mechanism of action of (5R)-5-Benzyl-1-Boc-L-pipecolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the Boc protecting group play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
- (5R)-5-Benzyl-L-pipecolinic acid
- (5R)-5-Benzyl-1-Boc-D-pipecolinic acid
- (5S)-5-Benzyl-1-Boc-L-pipecolinic acid
Comparison: (5R)-5-Benzyl-1-Boc-L-pipecolinic acid is unique due to its specific stereochemistry and the presence of both the benzyl and Boc groups. This combination imparts distinct chemical properties and reactivity compared to its analogs. For instance, the (5S) isomer may exhibit different biological activity and binding affinity due to the difference in spatial arrangement .
Eigenschaften
Molekularformel |
C18H25NO4 |
|---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-14(9-10-15(19)16(20)21)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21)/t14-,15?/m1/s1 |
InChI-Schlüssel |
FDOLGKUYGFYUTN-GICMACPYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC1C(=O)O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorobenzyl)-N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine dihydrochloride](/img/structure/B12843089.png)
![[(2R,3R,4R,5R)-5-(4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12843096.png)

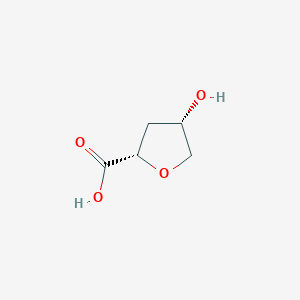
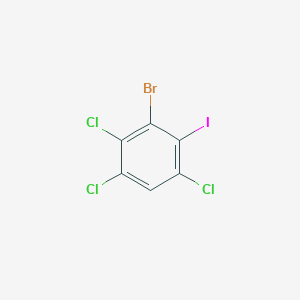
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)
